molecular formula C4H5ClN2O2S2 B1354828 2-Chloro-4-methylthiazole-5-sulfonamide CAS No. 348086-67-9

2-Chloro-4-methylthiazole-5-sulfonamide

Cat. No.: B1354828
CAS No.: 348086-67-9
M. Wt: 212.7 g/mol
InChI Key: DJJSIXFBKIFPGR-UHFFFAOYSA-N
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Description

2-Chloro-4-methylthiazole-5-sulfonamide, also known as SKL602, is a chemical compound with the molecular formula C4H5ClN2O2S2 . It is used in the synthesis of pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring with a chlorine atom and a methyl group attached to it, as well as a sulfonamide group . The molecular weight is 212.68 .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 431.3±55.0 °C and a predicted density of 1.644±0.06 g/cm3 . The compound is stored at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Cyclic Sulfonamides : 2-Chloro-4-methylthiazole-5-sulfonamide has been utilized in the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions. This chemistry is significant for the synthesis of compounds like histamine H3 receptor antagonists (Greig, Tozer, & Wright, 2001).

  • Formation of Antimicrobial Agents : Derivatives of sulfonamide with a thiazole ring, synthesized from this compound, have been evaluated for their antimicrobial activity. These derivatives showed moderate effects against certain Gram-positive bacteria (Abbas, Abd El-Aziz, Awad, & Mohamed, 2022).

Biological and Pharmaceutical Research

  • Anti-Acetylcholinesterase Activity : Compounds derived from this compound have been synthesized and evaluated for their anti-acetylcholinesterase activity. This study contributes to the development of potential treatments for diseases like Alzheimer's (Holan, Virgona, & Watson, 1997).

  • Cancer Research : Novel 1,3-oxazole sulfonamides, synthesized using this compound, have shown potential in inhibiting cancer cell growth, displaying high specificity against leukemia cell lines. This research opens avenues for developing new cancer treatments (Sisco & Barnes, 2021).

Safety and Hazards

The safety data sheet for 2-Chloro-4-methylthiazole-5-sulfonamide indicates that it is for R&D use only and not for medicinal, household, or other use . The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 .

Properties

IUPAC Name

2-chloro-4-methyl-1,3-thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJSIXFBKIFPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477437
Record name 2-Chloro-4-methylthiazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348086-67-9
Record name 2-Chloro-4-methylthiazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-methyl-1,3-thiazole-5-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Prepared by general procedure III from 2-Chloro-4-methyl-thiazole-5-sulfonyl chloride (1.0 g, 4 mmol,) and ammonium hydroxide (0.32 mL, 4 mmol) to give 2-Chloro-4-methyl-thiazole-5-sulfonic acid amide (0.75 g, 81%) as a white solid. MS (ISP) 213.0 [(M+H)+], 215.1[(M+2+H)+].
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1 g
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0.32 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

117.7 g (1.8 mol) of 26% strength aqueous ammonia solution are added dropwise to a solution of 208 g (95% pure, 0.9 mol) of 2-chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride in 1000 ml of tetrahydrofuran at −10° C. The reaction mixture is left to stirr without further cooling for 2 h and is then concentrated in a rotary evaporator. The crude product is employed without further purification in the next stage.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-4-methylthiazole-5-sulfonamide
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Reactant of Route 5
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Reactant of Route 6
2-Chloro-4-methylthiazole-5-sulfonamide

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